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Compound of Interest

Compound Name:
7-Bromo-4-chloro-8-

methylquinoline

Cat. No.: B1371734 Get Quote

For Researchers, Scientists, and Drug Development Professionals

While the specific crystal structure of 7-Bromo-4-chloro-8-methylquinoline is not publicly

available, this guide provides a comparative analysis of its closely related analogs: 8-Bromo-2-

methylquinoline and 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate. This

comparison, based on their published crystallographic data, offers valuable insights into the

structural nuances that arise from different substitution patterns on the quinoline scaffold.

Understanding these differences is crucial for structure-activity relationship (SAR) studies in

drug design and materials science.

Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the selected quinoline

derivatives, offering a direct comparison of their solid-state structures.
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Parameter
8-Bromo-2-
methylquinoline

7-chloro-4-(4-
methyl-1-
piperazinyl)quinoli
ne monohydrate

7-chloro-4-
methylquinoline

Chemical Formula C₁₀H₈BrN C₁₄H₁₆ClN₃·H₂O C₁₀H₈ClN

Molecular Weight 222.08 g/mol 279.76 g/mol 177.63 g/mol

Crystal System Monoclinic Monoclinic Not available

Space Group P2₁/c P2₁/c Not available

Unit Cell Dimensions

a = 5.0440(17) Åb =

13.467(4) Åc =

13.391(4) Åβ =

97.678(4)°

a = 9.4737(11) Åb =

17.650(2) Åc =

8.5451(10) Åβ =

90.156(2)°

Not available

Volume (V) 901.4(5) Å³ 1428.9(3) Å³ Not available

Molecules per unit cell

(Z)
4 4 Not available

Temperature (T) 291 K 296(2) K Not available

Radiation Wavelength 0.71073 Å (Mo Kα) 0.71073 Å (Mo Kα) Not available

R-factor (R1) 0.071 0.0434 (observed) Not available

wR-factor (wR2) 0.195 0.1052 (observed) Not available

Data Source --INVALID-LINK--[1] --INVALID-LINK--[2] --INVALID-LINK--

Experimental Protocols: Single-Crystal X-ray
Diffraction
The determination of the crystal structures presented in this guide follows a standardized

methodology for small molecule X-ray crystallography.[2] The protocol is outlined below.

1. Crystal Growth: High-quality single crystals of the compound of interest are grown. A

common method for small organic molecules is the slow evaporation of a saturated solution.[1]
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For instance, crystals of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate were

obtained from an isopropanol solution at room temperature.[2]

2. Crystal Mounting and Data Collection: A suitable single crystal is selected and mounted on a

goniometer head. The crystal is then placed in a single-crystal X-ray diffractometer. Data

collection is performed by exposing the crystal to a monochromatic X-ray beam (commonly Mo

Kα or Cu Kα radiation) and recording the diffraction pattern as the crystal is rotated.[2]

3. Data Processing: The collected diffraction data are processed to determine the unit cell

parameters, space group, and reflection intensities. This step involves integration of the

diffraction spots and correction for various experimental factors such as absorption.[2]

4. Structure Solution and Refinement: The crystal structure is solved using direct methods or

Patterson methods to obtain an initial model of the atomic arrangement. This model is then

refined using full-matrix least-squares on F² to improve the agreement between the observed

and calculated structure factors. In this final stage, the positions of the atoms, their anisotropic

displacement parameters, and other relevant parameters are optimized.[2]

Workflow for X-ray Crystal Structure Analysis
The following diagram illustrates the typical workflow for determining the crystal structure of a

small molecule.
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Caption: Workflow of single-crystal X-ray structure analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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